![molecular formula C15H15NO2 B14778105 Methyl 5-amino-2'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14778105.png)
Methyl 5-amino-2'-methyl-[1,1'-biphenyl]-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, featuring an amino group and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The reaction conditions are generally mild and can be carried out in the presence of a base, such as potassium carbonate, in a solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable palladium catalysts and environmentally benign solvents is also a focus to make the process more sustainable.
Types of Reactions:
Oxidation: The amino group in Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate can undergo oxidation to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The exact mechanism of action of Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The amino group can form hydrogen bonds with biological molecules, while the biphenyl structure can facilitate hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
5’-Amino-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but lacks the methyl ester group.
2-Methyl-5-aminophenol: Contains an amino and hydroxyl group on a benzene ring, but lacks the biphenyl structure.
Benzimidazole derivatives: Share some pharmacological properties but have a different core structure.
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
methyl 4-amino-2-(2-methylphenyl)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-10-5-3-4-6-12(10)14-9-11(16)7-8-13(14)15(17)18-2/h3-9H,16H2,1-2H3 |
InChI-Schlüssel |
QNFUDBSGMWDJPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


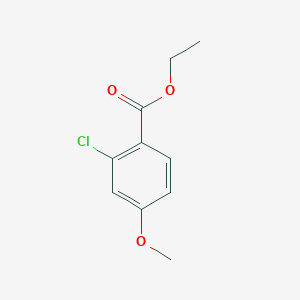
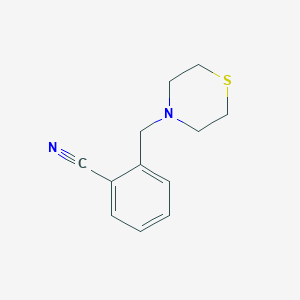

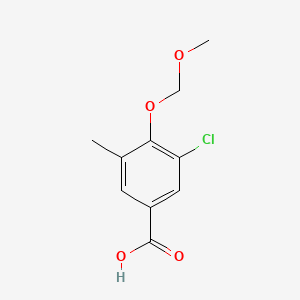
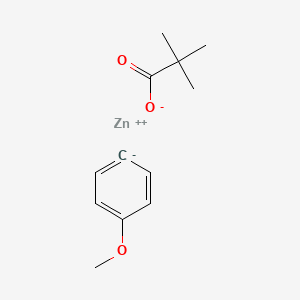
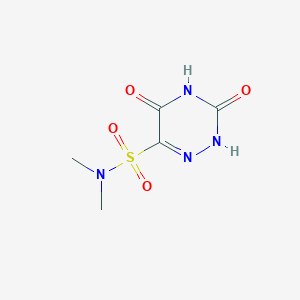
![4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778059.png)


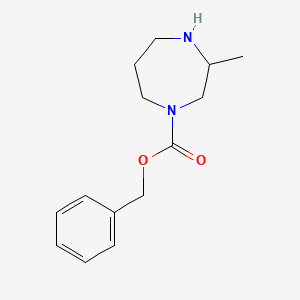
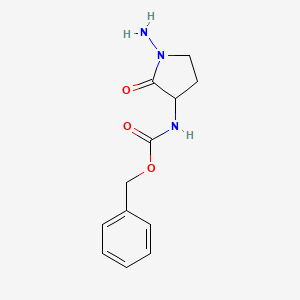
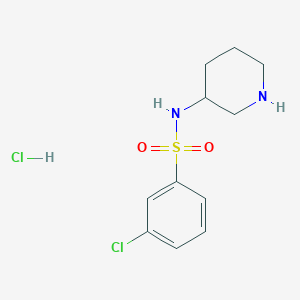
![2-Amino-1-[4-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778087.png)
![2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14778088.png)
